molecular formula C8H11N3O3 B3274438 N-Ethyl-2-methoxy-5-nitropyridin-4-amine CAS No. 607373-90-0

N-Ethyl-2-methoxy-5-nitropyridin-4-amine

Cat. No. B3274438
CAS RN: 607373-90-0
M. Wt: 197.19 g/mol
InChI Key: ZXBJPJSFFHDPGW-UHFFFAOYSA-N
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Description

N-Ethyl-2-methoxy-5-nitropyridin-4-amine (ENMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENMP is a nitroaromatic compound that is widely used in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Regioselectivity in Photoreactions

N-Ethyl-2-methoxy-5-nitropyridin-4-amine's involvement in regioselective photoreactions has been explored. Studies like those by Cantos, Marquet, and Moreno-Mañas (1989) demonstrate the regioselective methoxy and nitro group photosubstitutions in similar compounds. These findings highlight the compound's potential in photochemical applications where specific regioselectivity is critical (Cantos, Marquet, & Moreno-Mañas, 1989).

Fluorescent Probes for Metal Ion Detection

Recent advancements have shown that derivatives of N-Ethyl-2-methoxy-5-nitropyridin-4-amine, like those researched by Singh, Thakur, Raj, and Pandey (2020), can act as fluorescent probes for detecting metal ions such as Fe3+ and Hg2+. This application is significant in environmental monitoring and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Nitro Group Transfer Potentiality

The compound’s derivatives exhibit notable nitro group transfer potentiality, as shown in the work of Park et al. (2003). This characteristic makes it a valuable reagent in organic synthesis, particularly in the nitration of secondary amines (Park et al., 2003).

Exploring Electronic Effects in NMR Studies

N-Ethyl-2-methoxy-5-nitropyridin-4-amine's analogs have been the subject of nuclear magnetic resonance (NMR) studies to understand electronic effects. Nudelman and Cerdeira (1986) explored the 1H and 13C NMR spectra of substituted nitropyridines, providing insights into electronic aza and nitro group effects, which are crucial for interpreting chemical behavior in various pyridine derivatives (Nudelman & Cerdeira, 1986).

Opto-Electronic Properties for OLED Applications

The compound and its derivatives have also been examined for their opto-electronic properties, particularly in the context of organic light-emitting diode (OLED) applications. Research by Uzun et al. (2021) on organic semiconductors, including derivatives of N-Ethyl-2-methoxy-5-nitropyridin-4-amine, highlights their potential in improving OLED performance due to favorable absorption, emission parameters, and charge transport properties (Uzun, Sayın, Tamer, & Çevik, 2021).

properties

IUPAC Name

N-ethyl-2-methoxy-5-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-9-6-4-8(14-2)10-5-7(6)11(12)13/h4-5H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBJPJSFFHDPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666874
Record name N-Ethyl-2-methoxy-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-methoxy-5-nitropyridin-4-amine

CAS RN

607373-90-0
Record name N-Ethyl-2-methoxy-5-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607373-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methoxy-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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